3,7-Dimethylocta-3,5-dienenitrile
Description
Properties
CAS No. |
57692-02-1 |
|---|---|
Molecular Formula |
C10H15N |
Molecular Weight |
149.23 g/mol |
IUPAC Name |
3,7-dimethylocta-3,5-dienenitrile |
InChI |
InChI=1S/C10H15N/c1-9(2)5-4-6-10(3)7-8-11/h4-6,9H,7H2,1-3H3 |
InChI Key |
HVJWMVZNDYRBLS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C=CC=C(C)CC#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dimethylocta-3,5-dienenitrile typically involves the reaction of suitable precursors under controlled conditions. One common method involves the reaction of 3,7-dimethylocta-2,6-diene with a nitrile source in the presence of a catalyst. The reaction conditions often include moderate temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of 3,7-Dimethylocta-3,5-dienenitrile may involve large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This ensures a steady supply of the compound while maintaining optimal reaction conditions.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylocta-3,5-dienenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The compound can participate in substitution reactions where the nitrile group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Various nucleophiles can be used for substitution reactions, often under basic or acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the original compound.
Reduction: Amines and other reduced forms.
Substitution: Compounds with different functional groups replacing the nitrile group.
Scientific Research Applications
While "3,7-Dimethylocta-3,5-dienenitrile" is not explicitly detailed in the provided search results, information on its related isomers and similar compounds can provide insight into its potential applications.
Understanding Isomers and Related Compounds
The search results mention several isomers of 3,7-Dimethylocta-3,5-dienenitrile, including:
- (E/Z)-3,7-dimethyl-2,6-octadiene nitrile
- (Z)-3,7-dimethyl-2,6-octadiene nitrile
- (Z)-3,7-dimethyl-3,6-octadiene nitrile
- 7-methyl-3-methylene-6-octene nitrile
These compounds, along with 3,7-Dimethylocta-3,5-dienenitrile, belong to a class of organic compounds known as geranyl nitriles . These compounds can be used to alter the aroma characteristics of flavor and fragrance formulations, or by modifying the olfactory reaction contributed by another ingredient in the composition .
Potential Applications Based on Search Results
Given the information available, potential applications of 3,7-Dimethylocta-3,5-dienenitrile and related compounds may include:
- Fragrance and Flavor Industry: Geranyl nitrile isomers can be used in fine perfumery, perfumes, and eau de toilette . They can modify the aroma of a fragrance or flavor formulation . The exact amount used will depend on the desired effect and other ingredients present .
- Consumer Products: These compounds may be incorporated into various consumer products like detergents, rinse conditioners, personal cleansing compositions, detergents for dishwashers, surface cleaners, softeners, bleaches, shampoos, shower gels, deodorants, vanishing cremes, and air care products .
- Pharmaceutical Applications : Bioactive peptides and their by-products have been applied as antidiabetic, anticancer, and anti-inflammatory agents .
** illustrative Examples**
- Cyclohexanecarbonitrile Production: Nitriles can be produced from oximes using a dehydration method that results in high yield and selectivity .
- Antimicrobial Applications : Certain chalcone compounds have shown antibacterial activity, which suggests that similar compounds may have applications in combating bacterial infections .
- Wound Healing : Bioactive peptides, such as LL-37, have shown promise in promoting wound healing by increasing re-epithelialization and granulation tissue formation .
Mechanism of Action
The mechanism of action of 3,7-Dimethylocta-3,5-dienenitrile involves its interaction with molecular targets through its nitrile group and double bonds. These interactions can lead to various biochemical and chemical effects, depending on the specific context and conditions.
Comparison with Similar Compounds
Similar Compounds
3,7-Dimethylocta-2,6-dienenitrile: A closely related compound with similar structural features.
3,7-Dimethylocta-1,5-dien-3-ol: Another related compound with an alcohol group instead of a nitrile group.
Q & A
Q. What are the recommended synthetic routes for 3,7-Dimethylocta-3,5-dienenitrile, and how can reaction conditions be optimized?
- Methodological Answer : Nitrile synthesis often involves cyanation of alkenes or alkynes via catalytic hydrogenation or cross-coupling reactions. For structurally similar compounds (e.g., 3,5-Difluorophenylacetonitrile), one-step protocols using Pd-catalyzed coupling or nucleophilic substitution have been successful . Retrosynthetic analysis tools, such as AI-driven platforms leveraging databases like REAXYS, can propose feasible pathways by mapping functional group interconversions (e.g., converting terminal alkenes to nitriles) . Optimization should focus on solvent polarity (e.g., DMF for polar intermediates) and temperature control to minimize side reactions.
Q. How can the molecular structure of 3,7-Dimethylocta-3,5-dienenitrile be confirmed experimentally?
- Methodological Answer : X-ray crystallography remains the gold standard for structural confirmation. Programs like SHELXL (part of the SHELX suite) are widely used for refining crystal structures, even for complex alkenes and nitriles . For non-crystalline samples, complementary techniques are essential:
- NMR : Analyze , , and DEPT spectra to confirm double bond positions (δ 5.0–6.0 ppm for conjugated dienes) and nitrile signals (δ 110–130 ppm in ).
- IR : A sharp peak near 2240 cm confirms the nitrile group.
Cross-validation with computational models (e.g., DFT-optimized geometries) enhances reliability .
Advanced Research Questions
Q. How can contradictory spectroscopic data for 3,7-Dimethylocta-3,5-dienenitrile be resolved?
- Methodological Answer : Discrepancies between experimental and theoretical data (e.g., NMR chemical shifts or IR stretching frequencies) often arise from conformational flexibility or solvent effects. Strategies include:
- Dynamic NMR : Probe rotational barriers in diene systems to identify coexisting conformers.
- Solvent Screening : Compare spectra in solvents of varying polarity (e.g., CDCl vs. DMSO-d) to assess environmental effects.
- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formula (CHN) to rule out impurities.
Refer to structural analogs (e.g., 2,7-Dimethylocta-3,5-diyne-2,7-diol) for benchmarking .
Q. What computational methods are suitable for studying the reactivity of 3,7-Dimethylocta-3,5-dienenitrile in catalytic systems?
- Methodological Answer : Density Functional Theory (DFT) with B3LYP/6-31G(d) basis sets can model reaction pathways (e.g., [2+2] cycloadditions or hydrogenation). For example:
Q. How can 3,7-Dimethylocta-3,5-dienenitrile be applied in asymmetric synthesis?
- Methodological Answer : The conjugated diene and nitrile groups make it a candidate for chiral ligand design or as a building block in organocatalysis. For example:
- Chiral Auxiliary : Incorporate into Evans-type oxazolidinones for enantioselective alkylation.
- Diels-Alder Reactions : Use the diene as a dienophile in asymmetric cycloadditions with chiral Lewis acids (e.g., BINOL-derived catalysts).
Structural insights from related compounds (e.g., 3,5-Dimethoxybenzoyl chloride derivatives) can guide stereochemical control .
Q. What strategies mitigate decomposition during thermal analysis of 3,7-Dimethylocta-3,5-dienenitrile?
- Methodological Answer : Thermogravimetric analysis (TGA) under inert atmospheres (N or Ar) reduces oxidative degradation. For precise decomposition kinetics:
- Isothermal Studies : Monitor mass loss at fixed temperatures (e.g., 150–250°C).
- DSC Coupling : Detect endothermic/exothermic events (e.g., nitrile hydrolysis above 200°C).
Compare with stability data for structurally similar nitriles (e.g., 3,5-Dichloro-4-fluorobenzonitrile) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
